Sulfure de dibutyle

Vue d'ensemble

Description

Dibutyl sulfide, also known as butyl sulfide, N-butyl sulfide, Di-n-butyl sulfide, and butylthiobutane, is a symmetric thioether . It is a colorless to pale yellow clear liquid . It is found in raw cabbage, boiled and cooked beef, and some varieties of mushroom . Dibutyl sulfide is typically used as a flavoring agent . As a thioether, dibutyl sulfide has applications in organic synthesis as a solvent as well as a reagent .

Synthesis Analysis

Butyl sulfide is used as an organic building block in chemical synthesis. It is used to prepare dibutyl sulfoxide (DBSO) via oxidation reaction . DBSO is used as a valuable organic solvent for the extraction of zirconium, palladium, platinum, and gold .Molecular Structure Analysis

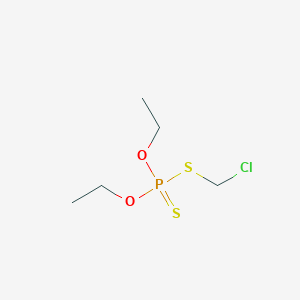

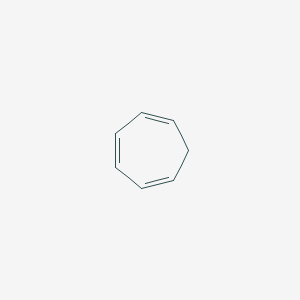

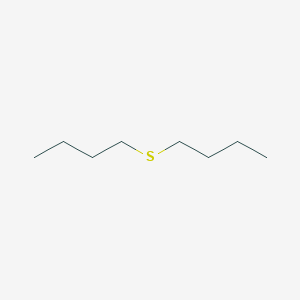

The molecular formula of Dibutyl sulfide is C8H18S . The molecular weight is 146.29 g/mol . The structure of Dibutyl sulfide can be represented as CH3(CH2)3S(CH2)3CH3 .Chemical Reactions Analysis

Dibutyl sulfide is used in the preparation of dibutyl sulfoxide (DBSO) via an oxidation reaction .Physical And Chemical Properties Analysis

Dibutyl sulfide has a vapor density of 5.07 (vs air), a vapor pressure of 5.17 mmHg at 37.7 °C, and an assay of ≥98.0% (GC) . Its refractive index n20/D is 1.452 (lit.) . It has a boiling point of 188-189 °C (lit.) and a melting point of −76 °C (lit.) . The density of Dibutyl sulfide is 0.838 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Bloc de construction de synthèse organique

Sulfure de dibutyle : est un composé organique polyvalent utilisé comme bloc de construction en synthèse chimique. Sa structure moléculaire lui permet d'être un précurseur dans la formation de molécules plus complexes. Par exemple, il peut subir des réactions d'oxydation pour former du dibutyl sulfoxyde (DBSO), qui est un solvant précieux en chimie organique .

Solvant pour l'extraction des métaux

Les propriétés chimiques du composé en font un excellent solvant pour l'extraction de métaux précieux comme le zirconium, le palladium, le platine et l'or. Sa capacité à dissoudre les complexes métalliques est utilisée à la fois dans la recherche universitaire et dans les applications industrielles pour récupérer et purifier ces éléments précieux .

Intermédiaire agricole

En agriculture, le this compound sert d'intermédiaire dans la synthèse de divers produits agrochimiques. Ces composés sont essentiels pour protéger les cultures contre les ravageurs et les maladies, améliorant ainsi le rendement et la qualité des produits .

Agent de sulfuration

Il agit comme un agent de sulfuration dans les procédés pétrochimiques. Cette application est essentielle dans la préparation de catalyseurs utilisés dans les procédés de raffinage pour améliorer la qualité des carburants et autres produits pétroliers .

Catalyseur de raffinage

Le this compound est utilisé dans la préparation de catalyseurs de raffinage. Ces catalyseurs jouent un rôle essentiel dans l'optimisation des réactions au sein de la raffinerie, améliorant l'efficacité et réduisant l'impact environnemental du processus de raffinage .

Additif pour lubrifiants

En tant qu'additif pour lubrifiants, le this compound améliore les propriétés des lubrifiants. Il améliore la lubrification et la stabilité thermique, ce qui est essentiel pour le bon fonctionnement des machines et des moteurs .

Odorant gazeux

En raison de sa forte odeur, le this compound est utilisé comme odorant dans les services publics de gaz. Cette application est essentielle pour la sécurité, car elle permet de détecter les fuites de gaz, qui pourraient autrement passer inaperçues en raison de la nature naturellement inodore de nombreux gaz .

Spectrométrie de fluorescence X

En recherche scientifique, le this compound est utilisé comme étalon interne en spectrométrie de fluorescence X (XRF). Cette technique est utilisée pour mesurer la teneur en soufre dans les huiles et autres matrices d'hydrocarbures liquides, ce qui est important pour le contrôle de la qualité et la conformité réglementaire .

Safety and Hazards

Dibutyl sulfide is combustible and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Dibutyl sulfide is used as an organic building block in chemical synthesis . It is used to prepare dibutyl sulfoxide (DBSO) via oxidation reaction . DBSO is used as a valuable organic solvent for the extraction of zirconium, palladium, platinum, and gold . Therefore, the future directions of Dibutyl sulfide could be in the field of organic synthesis and extraction of precious metals.

Mécanisme D'action

Target of Action

Dibutyl sulfide is an organic chemical compound with the molecular formula C8H18S . It is primarily used as an organic building block in chemical synthesis . .

Mode of Action

It is known to be used in the preparation of dibutyl sulfoxide (DBSO) via oxidation reaction . DBSO is a valuable organic solvent used for the extraction of various metals such as zirconium, palladium, platinum, and gold .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of dbso, which may influence various biochemical processes due to its role as an organic solvent .

Pharmacokinetics

Its physical and chemical properties such as boiling point (188-189 °c), density (0838 g/mL at 25 °C), and refractive index (n20/D 1452) suggest that it may have specific pharmacokinetic behaviors .

Result of Action

As an organic building block in chemical synthesis, it is primarily used to produce other compounds rather than exerting direct biological effects .

Action Environment

The action, efficacy, and stability of dibutyl sulfide can be influenced by various environmental factors. For instance, its volatility suggests that it may readily evaporate at room temperature, which could affect its stability and efficacy . .

Analyse Biochimique

Biochemical Properties

It is known that sulfur compounds can play crucial roles in biochemical reactions, often involving enzymes and proteins . For instance, disulfide bridges, formed between cysteine residues, are essential for the folding and structural stabilization of many important extracellular peptide and protein molecules . While dibutyl sulfide does not directly form disulfide bridges, its sulfur content could potentially interact with biomolecules in a similar manner.

Cellular Effects

Related compounds such as dibutyl phthalate have been shown to cause alterations in cellular processes . For instance, dibutyl phthalate has been found to interfere with neural development at different regulatory levels and induce the clinical manifestation of various neurological disorders

Molecular Mechanism

It is known that dibutyl sulfide can be used to prepare dibutyl sulfoxide (DBSO) via oxidation reaction . DBSO is used as a valuable organic solvent for the extraction of zirconium, palladium, platinum, and gold . This suggests that dibutyl sulfide might interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that dibutyl sulfide is a stable compound under normal conditions

Dosage Effects in Animal Models

The effects of dibutyl sulfide at different dosages in animal models are not well-studied. Related compounds such as dibutyl phthalate have been studied in animal models. For instance, exposure to dibutyl phthalate has been shown to negatively correlate with reproductive organ weight and sperm parameters in rodents

Metabolic Pathways

It is known that sulfur compounds can play crucial roles in various metabolic pathways . For instance, sulfur cycle intermediates and organic sulfur molecules are major sources of electron donors and acceptors for aquatic and sedimentary microbial communities

Transport and Distribution

It is known that small and hydrophobic molecules like nitric oxide and oxygen can traverse cellular membranes virtually unhindered . Given the similar properties of dibutyl sulfide, it’s plausible that it might be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

It is known that the subcellular localization of molecules can have significant effects on their activity or function . For instance, the compartmentalization of certain reactive species is possible due to the large difference in cell membrane permeability for different reactive species

Propriétés

IUPAC Name |

1-butylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIRHQRTDBPHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022058 | |

| Record name | Dibutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with repulsive odour | |

| Record name | n-Butyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibutyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

182.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | Dibutyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethyl alcohol and ethyl ether | |

| Record name | Butyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.832-0.840 | |

| Record name | Butyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.2 [mmHg] | |

| Record name | n-Butyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

544-40-1 | |

| Record name | Dibutyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3H471GA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dibutyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-80 °C | |

| Record name | Dibutyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)